![molecular formula C20H21N5O2 B11007988 N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1-isopropyl-5-methoxy-1H-indole-3-carboxamide](/img/structure/B11007988.png)
N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1-isopropyl-5-methoxy-1H-indole-3-carboxamide
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Overview
Description
N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1-isopropyl-5-methoxy-1H-indole-3-carboxamide is a complex organic compound that features a fused heterocyclic structure. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1-isopropyl-5-methoxy-1H-indole-3-carboxamide typically involves a multi-step process. One common method involves the cyclization of chloroethynylphosphonates with commercially available N-unsubstituted 2-hydrazinylpyridines . This reaction proceeds through a 5-exo-dig cyclization to form the triazolopyridine ring . The presence of a nitro group in the starting hydrazinylpyridine can induce a Dimroth-type rearrangement, leading to the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1-isopropyl-5-methoxy-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the triazolopyridine ring, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Cancer Immunotherapy
Recent studies have identified N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1-isopropyl-5-methoxy-1H-indole-3-carboxamide as a promising inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in cancer progression. IDO1 inhibitors enhance the immune response against tumors by preventing the catabolism of tryptophan, thus promoting T-cell activity. The compound has shown sub-micromolar potency and high selectivity towards IDO1, making it a candidate for further development in cancer immunotherapy .
Anticancer Activity
The compound's structural framework allows it to interact effectively with various biological targets. Studies on related compounds have demonstrated significant anticancer activities against various cell lines. For example, derivatives of the triazolo-pyridine scaffold have been shown to exhibit potent activity against melanoma (A375) and breast cancer (MCF-7) cell lines with IC₅₀ values in low micromolar ranges . The incorporation of the indole moiety is believed to enhance these effects by modulating signaling pathways involved in cell proliferation and survival.
Case Study 1: IDO1 Inhibition
In a study published in Nature Communications, researchers utilized structure-based virtual screening to identify compounds that inhibit IDO1. Among these, this compound was highlighted for its ability to bind effectively to the enzyme's active site. The study reported improvements in metabolic stability and selectivity over other heme-containing enzymes, suggesting its potential as a therapeutic agent in cancer treatment .
Case Study 2: Synergistic Effects with Other Therapies
Another study explored the combination of IDO1 inhibitors with checkpoint inhibitors in preclinical models. The findings indicated that the administration of this compound alongside PD-1 inhibitors resulted in enhanced antitumor activity compared to monotherapy. This suggests that this compound could play a crucial role in combination therapies aimed at improving patient outcomes in cancer treatment .
Mechanism of Action
The mechanism of action of N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1-isopropyl-5-methoxy-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain proteases or kinases, thereby modulating cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-methylphosphonylated [1,2,4]triazolo[4,3-a]pyridines
- 1-methylphosphonylated [1,2,4]triazolo[3,4-a]isoquinolines
Uniqueness
N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1-isopropyl-5-methoxy-1H-indole-3-carboxamide is unique due to its specific structural features, such as the fused triazolopyridine and indole rings, which confer distinct biological activities and chemical properties. Its ability to act as an electron acceptor also sets it apart from other similar compounds .
Biological Activity
N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1-isopropyl-5-methoxy-1H-indole-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the realm of anticancer research. This article will explore the biological activity of this compound, including its mechanism of action, efficacy against various cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C17H20N4O2
- Molecular Weight : 312.37 g/mol
- IUPAC Name : this compound
Research indicates that compounds containing the [1,2,4]triazolo[4,3-a]pyridine moiety often exhibit diverse biological activities. The mechanism of action typically involves:
- Inhibition of Cell Proliferation : Many derivatives have shown potent antiproliferative effects against various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Targeting Signaling Pathways : These compounds may inhibit critical signaling pathways such as the ERK pathway, which is involved in cell growth and survival.
Anticancer Activity
A series of studies have evaluated the anticancer potential of compounds related to this compound. Notably:
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
H12 | MGC-803 | 9.47 | ERK pathway inhibition |
H12 | HCT-116 | 9.58 | Induces apoptosis |
H12 | MCF-7 | 13.1 | Cell cycle arrest |
These findings suggest that N-[1,2,4]triazolo[4,3-a]pyridine derivatives can effectively inhibit cancer cell proliferation through multiple mechanisms.
Case Study 1: Antiproliferative Activity
A study conducted on a series of [1,2,4]triazolo[4,3-a]pyridine derivatives demonstrated that compound H12 exhibited significant antiproliferative activity against MGC-803 cells with an IC50 value of 9.47 µM. This compound was shown to induce apoptosis and G2/M phase arrest through modulation of cell cycle-related proteins.
Case Study 2: ERK Signaling Pathway
Further investigations revealed that compound H12 significantly inhibited the phosphorylation levels of key proteins in the ERK signaling pathway (ERK1/2 and AKT). This suggests its potential as a therapeutic agent targeting this critical pathway in cancer progression.
Other Biological Activities
Beyond anticancer properties, [1,2,4]triazolo[4,3-a]pyridines have also been associated with:
- Antibacterial Activity : Some derivatives have demonstrated effectiveness against various bacterial strains.
- Neuroprotective Effects : Certain compounds have shown promise in protecting neuronal cells from oxidative stress.
Properties
Molecular Formula |
C20H21N5O2 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
5-methoxy-1-propan-2-yl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)indole-3-carboxamide |
InChI |
InChI=1S/C20H21N5O2/c1-13(2)25-12-16(15-10-14(27-3)7-8-17(15)25)20(26)21-11-19-23-22-18-6-4-5-9-24(18)19/h4-10,12-13H,11H2,1-3H3,(H,21,26) |
InChI Key |
SGWQHSHNSPGBFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C2=C1C=CC(=C2)OC)C(=O)NCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
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